![molecular formula C24H26ClN5OS B2548822 5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-74-3](/img/structure/B2548822.png)
5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a thiazole ring, and a triazole ring . The International Chemical Identifier (InChI) for a similar compound is provided as "InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2" .
Molecular Structure Analysis
The molecular structure of a similar compound, “1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2H-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-one”, has been reported . The molecular weight is 372.9 g/mol, and it has a formal charge of +1 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve metal-catalyzed reactions . Transition metals, including iron, nickel, and ruthenium, serve as catalysts in the synthesis of such compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a similar compound has a yield of 83%, melting point of 200–202 °C, and an IR (Nujol) of 2550 (S-H), 1355 cm −1 (N = N) .Applications De Recherche Scientifique
Antimicrobial Activities
The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have been explored, demonstrating that certain derivatives possess moderate to good antimicrobial properties against test microorganisms. This includes efforts to develop compounds with enhanced antimicrobial efficacy through structural modifications of the 1,2,4-triazole core (H. Bektaş et al., 2007).
Anti-Diabetic Applications
Research on triazolo-pyridazine-6-yl-substituted piperazines evaluated their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. These compounds were assessed for their insulinotropic activities and antioxidant properties, highlighting their potential as effective anti-diabetic drugs (B. Bindu et al., 2019).
Antihypertensive and Diuretic Activities
A series of compounds structurally related to the query compound were synthesized and screened for antihypertensive and diuretic activities, with one specific derivative showing potential for antihypertensive applications based on studies in spontaneously hypertensive rats (W. E. Meyer et al., 1989).
Antagonist Activity for Neurological Disorders
Derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione have been investigated for their antagonist activities against the 5-HT2 and alpha 1 receptors. This research is significant for developing treatments for neurological disorders, such as depression and anxiety (Y. Watanabe et al., 1992).
Antifungal and Solubility Characteristics
Novel antifungal compounds within the 1,2,4-triazole class have been synthesized, with their solubility thermodynamics and partitioning processes in biologically relevant solvents being studied. This research underscores the importance of physicochemical properties in the development of antifungal medications (T. Volkova et al., 2020).
Propriétés
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-9-7-16(2)8-10-17)29-13-11-28(12-14-29)19-6-4-5-18(25)15-19/h4-10,15,21,31H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICUXCSMOJDNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.